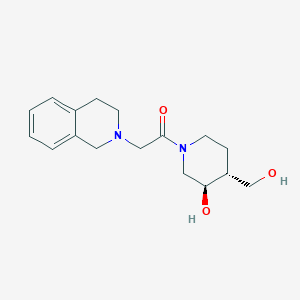![molecular formula C16H22N2O5S B5361657 dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5361657.png)
dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate, also known as MTDP, is a chemical compound that has been studied extensively for its potential use in scientific research. MTDP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mécanisme D'action
The mechanism of action of dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain and body. This compound has been found to interact with the opioid and serotonin receptors, which are involved in the regulation of pain and mood. Additionally, this compound has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been found to have anticonvulsant and anxiolytic effects. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, and it has been found to have low toxicity in animal models. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, its effects can be variable depending on the dose and route of administration.
Orientations Futures
There are several areas of future research that could be explored with regards to dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate. One potential area of interest is in the development of new pain medications. This compound has been found to have analgesic effects that are similar to opioids, but without the risk of addiction and overdose. Additionally, further research could be done to explore the potential anti-cancer effects of this compound, and to investigate its effects on other physiological systems, such as the immune system and cardiovascular system. Finally, more research could be done to explore the potential use of this compound in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease.
Méthodes De Synthèse
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride to form 3-methylthiophene-2,4-dicarbonyl chloride. This compound is then reacted with piperidine to form 3-methyl-5-(piperidin-1-yl)thiophene-2,4-dicarboxylic acid. The final step involves the reaction of this compound with dimethylamine to form this compound.
Applications De Recherche Scientifique
Dimethyl 3-methyl-5-[(1-piperidinylacetyl)amino]-2,4-thiophenedicarboxylate has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the study of pain and inflammation. This compound has been found to have analgesic and anti-inflammatory effects, and it has been suggested that it may be useful in the development of new pain medications. Additionally, this compound has been found to have potential as an anti-cancer agent, and it has been studied for its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
dimethyl 3-methyl-5-[(2-piperidin-1-ylacetyl)amino]thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-10-12(15(20)22-2)14(24-13(10)16(21)23-3)17-11(19)9-18-7-5-4-6-8-18/h4-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZKXDRVNYZFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
![4-(3-methoxybenzyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5361619.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)

![4-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5361639.png)